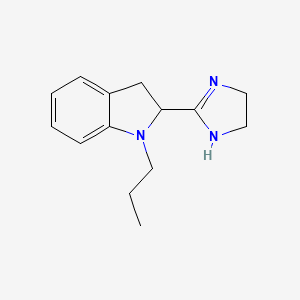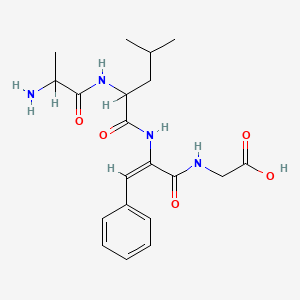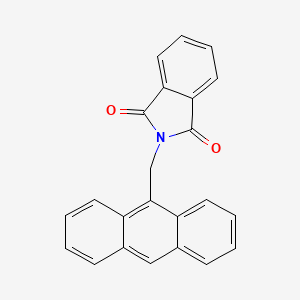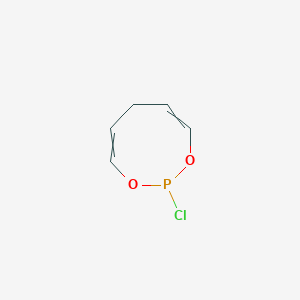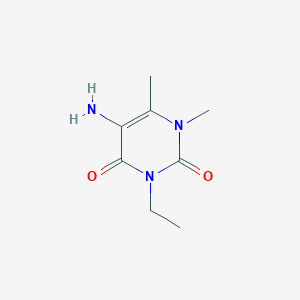
5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are important in various biological processes and are found in many biomolecules, including nucleotides and vitamins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction might involve:
Starting Materials: Ethyl acetoacetate, urea, and appropriate aldehydes.
Catalysts: Acid or base catalysts to facilitate the reaction.
Conditions: Refluxing in a suitable solvent like ethanol or water.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity. This might include:
Continuous Flow Reactors: For better control over reaction conditions.
Purification Techniques: Such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydropyrimidines.
Substitution: Nucleophilic substitution reactions could occur at the amino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Pyrimidine N-oxides.
Reduction Products: Dihydropyrimidines.
Substitution Products: Alkylated or halogenated pyrimidines.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Nucleotide Analogues: Potential use in the synthesis of nucleotide analogues for research purposes.
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes.
Medicine
Drug Development: Investigated for potential therapeutic properties, including antiviral and anticancer activities.
Industry
Material Science:
作用機序
The mechanism of action of 5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione would depend on its specific application. For example:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.
Antiviral Activity: It could interfere with viral replication by mimicking nucleotide structures.
類似化合物との比較
Similar Compounds
5-Aminouracil: Another pyrimidine derivative with similar properties.
3-Ethyl-5-methylpyrimidine-2,4-dione: A structurally related compound.
Uniqueness
Substitution Pattern: The specific substitution pattern of 5-Amino-3-ethyl-1,6-dimethylpyrimidine-2,4(1H,3H)-dione may confer unique chemical and biological properties.
Reactivity: Differences in reactivity compared to similar compounds due to the presence of different functional groups.
特性
CAS番号 |
101560-37-6 |
|---|---|
分子式 |
C8H13N3O2 |
分子量 |
183.21 g/mol |
IUPAC名 |
5-amino-3-ethyl-1,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O2/c1-4-11-7(12)6(9)5(2)10(3)8(11)13/h4,9H2,1-3H3 |
InChIキー |
ZTVRUJKGMFXRPC-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C(=C(N(C1=O)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


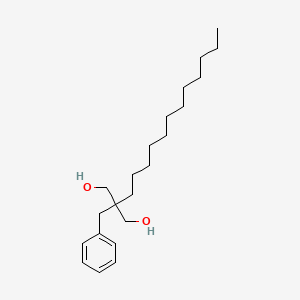
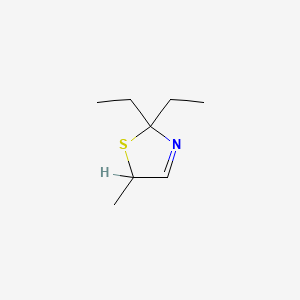
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14337856.png)
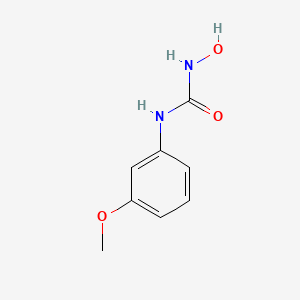
![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)


propanedioate](/img/structure/B14337880.png)
![6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14337884.png)
